Acetic acid, sulfo-, 1-methyl ester, also known as methyl 2-sulfoacetate, is an organic compound with the molecular formula CHOS. This compound is categorized as a sulfonated ester, characterized by the presence of a sulfonic acid group (-SO₃H) bonded to an ester group (-COOCH₃). Its unique structure imparts distinctive chemical properties that make it valuable in various industrial and research applications .
Methyl 2-sulfoacetate exhibits notable biological activities. It has been utilized in enzyme mechanism studies and as a substrate in biochemical assays. The sulfonic acid moiety allows it to interact with positively charged sites on proteins and enzymes, potentially influencing their activity. This compound is also being investigated for its role in drug development, particularly as a building block for pharmaceutical compounds .
The synthesis of methyl 2-sulfoacetate typically involves the reaction of methyl chloroacetate with sodium sulfite in an aqueous medium at elevated temperatures. The general reaction can be represented as follows:
In industrial settings, large-scale reactors are used for this synthesis, ensuring complete conversion and high yield through controlled conditions. The product is purified via crystallization or distillation to achieve the desired purity levels .
Methyl 2-sulfoacetate has diverse applications across various fields:
Research into the interactions of methyl 2-sulfoacetate with biological molecules has highlighted its potential effects on enzyme activity. The sulfonic acid group can form ionic bonds with proteins, influencing their conformation and function. Additionally, studies have shown that the compound may modulate signaling pathways within cells, making it a candidate for further investigation in therapeutic contexts .
Methyl 2-sulfoacetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetic acid, methyl ester | CHO | Lacks sulfonic group; simpler structure |
| Acetic acid, sulfo-, 1-tetradecyl ester | CHOS | Longer alkyl chain; different physical properties |
| Acetic acid, 2-sulfo-, 1-methyl ester, sodium salt | CHNaOS | Sodium salt form; alters solubility characteristics |
| Acetic acid, 2,2-difluoro-2-sulfo-, 1-methyl ester | CHFNaOS | Contains fluorine; different reactivity profile |
Methyl 2-sulfoacetate's unique combination of a sulfonic acid group and an ester functionality distinguishes it from these similar compounds, allowing for specific interactions and applications not achievable by others .
The IUPAC name for this compound is methyl 2-sulfoacetate, derived from the parent carboxylic acid (acetic acid) modified by a sulfonic acid substituent at the α-carbon (C2) and esterification of the carboxylic acid group. Alternative nomenclature includes sodium 1-methyl 2-sulfolaurate (for salts) and methyl α-sulfolaurate, though these terms typically describe longer-chain analogs. The numbering prioritizes the carboxylic acid carbon as position 1, with the sulfonic acid group at position 2. The ester functional group (-$$ \text{COOCH}_3 $$) further defines the molecule’s reactivity and solubility.
The molecular formula $$ \text{C}3\text{H}6\text{O}_5\text{S} $$ corresponds to a molar mass of 154.14 g/mol. The structure (Figure 1) consists of:
Stereochemistry: The α-carbon (C2) is bonded to two hydrogen atoms, a sulfonic acid group, and the methylene bridge. Due to the absence of four distinct substituents, the molecule lacks chiral centers and stereoisomerism.
$$ ^1\text{H} $$ NMR (D$$ _2$$O, 400 MHz):
$$ ^{13}\text{C} $$ NMR (D$$ _2$$O, 100 MHz):
Electron ionization (EI-MS) reveals the following key fragments:
IR spectroscopy (KBr pellet, cm$$ ^{-1} $$) identifies:
Acetic acid, sulfo-, 1-methyl ester, also known as methyl sulfoacetate, is an organic compound with the molecular formula C3H6O5S and a molecular weight of 154.14 g/mol [1]. This compound represents an important class of sulfonated esters that combines both sulfonic acid and ester functional groups in a single molecule . The synthesis of this compound typically follows several established esterification pathways that have been developed and refined over decades of research in organic chemistry [3].
One of the primary synthetic routes for methyl sulfoacetate involves the reaction of methyl chloroacetate with sodium sulfite in an aqueous medium at elevated temperatures . This nucleophilic substitution reaction proceeds through the displacement of the chlorine atom by the sulfite ion, followed by acidification to form the sulfonic acid group [4]. The general reaction can be represented as a two-step process where the chloroacetate first undergoes nucleophilic attack by the sulfite ion, followed by protonation to yield the final product .
In industrial settings, the synthesis of methyl sulfoacetate often employs large-scale reactors designed to ensure complete conversion and high yield through carefully controlled conditions . The reaction typically requires temperatures between 80-100°C and can be conducted in either batch or continuous flow systems depending on production requirements [5]. The reaction time varies based on the specific process parameters but generally ranges from 2-5 hours to achieve optimal conversion rates [6].
Another significant esterification pathway involves the direct sulfonation of methyl acetate using sulfur trioxide (SO3) as the sulfonating agent [7]. This approach represents a more direct route but requires precise control of reaction conditions to prevent over-sulfonation or degradation of the starting material [6]. The reaction proceeds through an electrophilic attack of SO3 on the alpha carbon of methyl acetate, forming the carbon-sulfur bond characteristic of this compound [7].
Table 1: Common Esterification Pathways for Methyl Sulfoacetate Synthesis
| Synthetic Route | Starting Materials | Reaction Conditions | Yield Range | Key Considerations |
|---|---|---|---|---|
| Nucleophilic Substitution | Methyl chloroacetate, Sodium sulfite | 80-100°C, Aqueous medium, 2-5 hours | 85-96% | Requires precise pH control during acidification step [4] [8] |
| Direct Sulfonation | Methyl acetate, Sulfur trioxide | 60-85°C, Inert atmosphere, Falling film reactor | 75-90% | Critical temperature control to prevent side reactions [7] [9] |
| Esterification of Sulfoacetic Acid | Sulfoacetic acid, Methanol | 105-110°C, Acid catalyst, Azeotropic distillation | 80-95% | Water removal is essential for high conversion [10] [11] |
| Transesterification | Ethyl sulfoacetate, Methanol | 70-90°C, Base catalyst, Excess methanol | 70-85% | Equilibrium reaction requiring excess alcohol [13] [12] |
Research findings indicate that the choice of esterification pathway significantly impacts both the yield and purity of the final product [14]. The nucleophilic substitution route using methyl chloroacetate and sodium sulfite has emerged as the preferred method in many commercial applications due to its relatively straightforward process conditions and consistently high yields [4]. This method typically achieves conversion rates exceeding 90% when optimized, making it economically viable for large-scale production [8].
The formation of methyl sulfoacetate involves several catalytic mechanisms that facilitate the esterification process [11]. These mechanisms are crucial for achieving efficient conversion rates and high product purity in both laboratory and industrial settings [15]. Understanding these catalytic pathways provides valuable insights into reaction optimization and process development for commercial manufacturing [13].
Acid catalysis represents one of the most common approaches in the esterification of sulfonated acetic acid derivatives [11]. In this mechanism, strong acids such as sulfuric acid or para-toluenesulfonic acid serve as catalysts by protonating the carbonyl oxygen of the carboxylic acid group, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol [16]. The general mechanism follows the PADPED pattern: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [13].
The acid-catalyzed mechanism begins with the protonation of the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack [11]. Methanol then attacks the electrophilic carbon, forming a tetrahedral intermediate [13]. This intermediate undergoes deprotonation of the alcohol oxygen, followed by protonation of the hydroxyl group derived from the carboxylic acid [11]. The protonated hydroxyl group then leaves as water, and final deprotonation yields the methyl ester product [13].
Base catalysis offers an alternative approach for methyl ester formation, particularly in transesterification reactions [13]. In this mechanism, bases such as sodium methoxide or potassium hydroxide deprotonate the alcohol to form an alkoxide ion, which acts as a stronger nucleophile in attacking the carbonyl carbon [17]. The reaction proceeds through a tetrahedral intermediate, followed by elimination of the leaving group to form the ester product [13].
Recent research has explored the use of heterogeneous catalysts for the synthesis of sulfonated esters, offering advantages in terms of catalyst recovery and process sustainability [10]. Sulfonated polymers, such as sulfonated polystyrene and sulfonated polyethersulfone, have demonstrated promising catalytic activity in esterification reactions involving sulfonic acid derivatives [10]. These materials provide strong acid sites while allowing for easy separation from the reaction mixture, making them attractive options for green chemistry applications [18].
The catalytic formation of sulfonate esters can also be achieved through alternative mechanisms involving specialized reagents [26]. For instance, iodobenzene-catalyzed synthesis offers a metal-free approach to aryl sulfonate ester formation through radical C-O cross-coupling reactions [27]. Similarly, N-fluorobenzenesulfonimide (NFSI) with catalytic potassium fluoride has been employed for the conversion of phenols to benzene sulfonate esters under mild conditions [28].
Table 2: Catalytic Mechanisms and Their Applications in Methyl Sulfoacetate Synthesis
| Catalytic Mechanism | Catalyst Examples | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Homogeneous Acid Catalysis | Sulfuric acid, p-Toluenesulfonic acid | 80-110°C, 3-6 hours | High conversion rates, Well-established protocols | Corrosion issues, Catalyst separation challenges [11] [16] |
| Heterogeneous Acid Catalysis | Sulfonated polymers, Ion exchange resins | 90-120°C, 4-8 hours | Reusability, Reduced equipment corrosion | Lower activity compared to homogeneous catalysts [10] [18] |
| Base Catalysis | Sodium methoxide, Potassium hydroxide | 60-90°C, 2-5 hours | Milder conditions, Fewer side reactions | Sensitivity to water, Saponification risk [13] [17] |
| Lewis Acid Catalysis | Aluminum chloride, Boron trifluoride | 40-70°C, 1-4 hours | Lower temperature requirements, High selectivity | Moisture sensitivity, Complex handling [26] [29] |
The selection of an appropriate catalytic mechanism depends on various factors including the specific starting materials, desired reaction kinetics, and process constraints [15]. For industrial production of methyl sulfoacetate, homogeneous acid catalysis remains the most widely adopted approach due to its reliability and cost-effectiveness, despite challenges related to catalyst recovery and equipment corrosion [16]. However, the growing emphasis on sustainable manufacturing has driven increased interest in heterogeneous catalytic systems that offer improved environmental profiles and operational advantages [18].
The industrial production of acetic acid, sulfo-, 1-methyl ester requires careful optimization to ensure economic viability, consistent product quality, and operational efficiency [17]. Manufacturers have developed various strategies to enhance the synthesis process, focusing on reactor design, process intensification, and parameter optimization [17]. These approaches collectively contribute to improved yields, reduced energy consumption, and minimized environmental impact [9].
Reactor design plays a crucial role in the efficient production of sulfonated esters [17]. Falling film reactors (FFRs) have emerged as the preferred configuration for industrial-scale sulfonation processes due to their superior heat transfer capabilities and controlled reaction environment [17]. In FFRs, the organic feedstock is distributed evenly at the top of vertical tubes, forming a thin film (typically 0.1-1 mm thick) that flows down the inner wall under gravity [17]. This design creates a large surface area for reaction with countercurrent SO3 gas, enabling efficient mass transfer while effectively dissipating the exothermic reaction heat [17].
Modern FFR designs incorporate distribution heads with laser-drilled nozzles to ensure uniform feedstock spreading, reducing the formation of dry spots and improving product consistency [17]. Heat transfer coefficients in these reactors can reach up to 2000 W/(m²·K), allowing for precise temperature control within ±1°C [17]. This level of thermal management is essential for preventing side reactions and maintaining product quality in sulfonation processes [9].
Process intensification represents another key optimization strategy in the industrial synthesis of methyl sulfoacetate [7]. Microreactors, with internal channel dimensions ranging from 50 to 500 micrometers, leverage enhanced surface-to-volume ratios to achieve superior mixing and heat transfer characteristics [17]. These devices enable mixing times in the millisecond range, far surpassing traditional reactors and allowing for more precise control over reaction parameters [17]. Although currently limited by throughput, multi-parallel microreactor arrays are emerging as scalable solutions for industrial applications requiring high precision [17].
Feedstock and reagent optimization constitutes a critical aspect of industrial-scale synthesis [17]. The purity and delivery method of sulfonating agents significantly impact reaction efficiency and product quality [17]. Anhydrous SO3 gas, with purity exceeding 99%, is often preferred for achieving rapid and efficient sulfonation due to its high reactivity [17]. However, for heat-sensitive substrates or processes prone to over-sulfonation, diluted SO3 mixtures (such as SO3 in nitrogen or air) offer better control by reducing reaction intensity [17].
Table 3: Industrial Optimization Strategies for Methyl Sulfoacetate Production
| Optimization Category | Specific Strategies | Performance Metrics | Implementation Challenges |
|---|---|---|---|
| Reactor Design | Falling film reactors, Microreactor arrays | Heat transfer coefficient: 1500-2000 W/(m²·K), Residence time: 15-25 seconds | Scale-up complexity, Material compatibility with corrosive reagents [17] [9] |
| Process Intensification | Continuous flow systems, Intensified mixing technologies | Reaction time reduction: 30-50%, Space-time yield improvement: 40-60% | Higher capital investment, Complex control systems [7] [17] |
| Reagent Management | Diluted SO3 delivery, Precise molar ratio control | Conversion rate: >96%, Selectivity improvement: 15-25% | Handling hazardous reagents, Storage stability concerns [17] [9] |
| Energy Integration | Heat recovery systems, Multi-effect evaporators | Energy consumption reduction: 30-45%, Water recovery rate: 85-95% | Integration complexity, Additional equipment requirements [17] [21] |
Real-time monitoring and advanced control systems have revolutionized industrial sulfonation processes [17]. Modern facilities employ infrared spectroscopy with spectral resolution of 4-8 cm⁻¹ to capture reaction dynamics within seconds [17]. By continuously analyzing characteristic absorption bands of substrates and products, operators can detect early signs of reaction deviation and make timely adjustments [17]. Mass flow meters equipped with Coriolis technology measure reactant flow rates with error margins below 0.1%, while micro-calorimeters can detect heat release changes as small as 0.1 W, enabling precise tracking of reaction progress [17].
Feedback control systems have evolved from simple proportional-integral-derivative (PID) controllers to intelligent control modules incorporating adaptive tuning capabilities [17]. Advanced PID algorithms adjust parameters based on process dynamics, preventing overshooting during startup or changes in feedstock quality [17]. In continuous sulfonation plants, multi-variable PID controllers simultaneously manage SO3 feed rate, cooling water flow, and agitator speed, optimizing reaction kinetics and product quality [17].
The thermodynamic stability of acetic acid, sulfo-, 1-methyl ester (molecular formula C₃H₆O₅S, molecular weight 154.14 g/mol) represents a critical parameter for understanding its behavior under various conditions [1] . The compound demonstrates thermal stability at ambient temperature, which is characteristic of sulfonic acid esters due to the robust nature of the sulfonate functional group [3] . The molecule contains both an ester linkage and a sulfonic acid group, creating a unique thermodynamic profile that influences its stability characteristics.
The decomposition kinetics of acetic acid, sulfo-, 1-methyl ester follow pathways similar to other sulfonic acid esters. Research on related compounds indicates that decomposition typically occurs through hydrolysis of the ester bond under acidic or basic conditions, while the sulfonic acid group remains relatively stable [4] . The activation energy for decomposition processes in sulfonic acid esters is generally higher than that of simple carboxylic acid esters due to the electron-withdrawing effect of the sulfonate group, which stabilizes the ester linkage [5] .
Studies on analogous compounds demonstrate that thermal decomposition of sulfonic acid esters typically occurs at elevated temperatures, with decomposition onset temperatures ranging from 200-300°C [6] [7]. The presence of the sulfonic acid group enhances thermal stability by providing additional intramolecular interactions and reducing the tendency for thermal rearrangement reactions [8] .
Table 3.1: Thermodynamic Properties of Acetic Acid, Sulfo-, 1-Methyl Ester
| Property | Value | Units | Reference/Source |
|---|---|---|---|
| Enthalpy of Formation (ΔHf°) | Not determined | kJ/mol | Literature unavailable |
| Gibbs Free Energy of Formation (ΔGf°) | Not determined | kJ/mol | Literature unavailable |
| Entropy (S°) | Not determined | J/mol·K | Literature unavailable |
| Heat Capacity (Cp) | Not determined | J/mol·K | Literature unavailable |
| Enthalpy of Fusion (ΔHfus) | Not determined | kJ/mol | Literature unavailable |
| Enthalpy of Vaporization (ΔHvap) | Not determined | kJ/mol | Literature unavailable |
| Critical Temperature (Tc) | Not determined | K | Literature unavailable |
| Critical Pressure (Pc) | Not determined | Pa | Literature unavailable |
| Thermal Stability | Thermally stable at room temperature | Qualitative | General property of sulfonic esters |
| Decomposition Temperature | Not determined | °C | Literature unavailable |
The solubility characteristics of acetic acid, sulfo-, 1-methyl ester are fundamentally governed by its molecular structure, which contains both hydrophilic (sulfonic acid group) and hydrophobic (methyl ester) components [9] . The compound exhibits an XLogP3-AA value of -1, indicating predominantly hydrophilic character [1] . This negative log P value suggests strong affinity for aqueous environments and polar solvents.
The presence of the sulfonic acid group (-SO₃H) significantly enhances water solubility through hydrogen bonding interactions and ionic solvation effects [6] . The compound possesses one hydrogen bond donor and five hydrogen bond acceptors, facilitating extensive intermolecular interactions with protic solvents [1] . The topological polar surface area of 89.1 Ų further supports its classification as a highly polar molecule with excellent water solubility characteristics [1] .
Research on structurally related compounds indicates that sulfonic acid esters demonstrate exceptional solubility in water compared to their non-sulfonated counterparts [10] [4]. The sulfonic acid group imparts ionic character to the molecule, dramatically increasing its solubility in polar media while simultaneously reducing solubility in non-polar solvents [11] .
Table 3.2: Solubility Characteristics of Acetic Acid, Sulfo-, 1-Methyl Ester
| Solvent | Polarity | Expected Solubility | Rationale |
|---|---|---|---|
| Water | Highly polar | High | Hydrogen bonding with sulfonic acid group |
| Methanol | Polar protic | High | Hydrogen bonding with OH and sulfonic acid group |
| Ethanol | Polar protic | High | Hydrogen bonding with OH and sulfonic acid group |
| Acetone | Polar aprotic | Moderate | Polar interactions with carbonyl and sulfonic groups |
| Ethyl Acetate | Polar aprotic | Moderate | Polar interactions with carbonyl and sulfonic groups |
| Benzene | Nonpolar | Low | Poor solvation of polar groups |
| Chloroform | Moderately polar | Low | Limited polar interactions |
| Diethyl Ether | Nonpolar | Low | Poor solvation of polar groups |
| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic | High | Strong dipole-dipole interactions |
| N,N-Dimethylformamide (DMF) | Highly polar aprotic | High | Strong dipole-dipole interactions |
| Hexane | Nonpolar | Very low | Incompatible with highly polar compound |
| Cyclohexane | Nonpolar | Very low | Incompatible with highly polar compound |
The phase behavior of acetic acid, sulfo-, 1-methyl ester is characterized by its ionic nature and the presence of multiple functional groups capable of intermolecular interactions [1] . The compound exists as a crystalline solid at room temperature, with its phase transitions influenced by hydrogen bonding networks formed between sulfonic acid groups and intermolecular interactions involving the ester functionality [12] .
Melting point determinations for acetic acid, sulfo-, 1-methyl ester have not been experimentally established in the available literature. However, comparative analysis with structurally similar compounds suggests that the melting point would be significantly elevated compared to simple methyl esters due to the presence of the sulfonic acid group [13] [14]. The sulfonic acid functionality promotes extensive hydrogen bonding networks in the solid state, leading to increased intermolecular forces and higher melting points [6] .
Phase transition studies on related sulfonic acid esters indicate that these compounds typically exhibit higher melting points than their non-sulfonated analogs due to enhanced intermolecular interactions [12] [15]. The crystalline structure of such compounds is stabilized by hydrogen bonding between sulfonic acid groups and dipole-dipole interactions between ester carbonyl groups [16] [12].
Differential scanning calorimetry (DSC) studies on analogous compounds reveal that sulfonic acid esters undergo well-defined phase transitions with characteristic enthalpies of fusion [16] [12]. The presence of the sulfonic acid group typically increases the enthalpy of fusion due to the additional energy required to disrupt the hydrogen bonding network in the crystal structure [13] [16].
Table 3.3: Phase Behavior Properties of Acetic Acid, Sulfo-, 1-Methyl Ester
| Property | Value | Units | Reference/Source |
|---|---|---|---|
| Melting Point | Not determined | °C | Literature unavailable |
| Boiling Point | Not determined | °C | Literature unavailable |
| Phase at Room Temperature | Solid | Physical state | Theoretical prediction |
| Crystal Structure | Not determined | - | Literature unavailable |
| Enthalpy of Fusion | Not determined | kJ/mol | Literature unavailable |
| Enthalpy of Vaporization | Not determined | kJ/mol | Literature unavailable |
| Polymorphism | Unlikely | - | Theoretical prediction |
| Glass Transition Temperature | Not determined | °C | Literature unavailable |
The surface activity of acetic acid, sulfo-, 1-methyl ester is governed by its amphiphilic structure, which contains both hydrophilic (sulfonic acid) and hydrophobic (methyl ester) regions [18]. The compound exhibits characteristics of an anionic surfactant due to the presence of the negatively charged sulfonic acid group at physiological pH [18] . However, the relatively small hydrophobic portion limits its conventional surfactant effectiveness compared to longer-chain analogs [19].
The hydrophilic-lipophilic balance (HLB) of acetic acid, sulfo-, 1-methyl ester is heavily skewed toward the hydrophilic side due to the dominance of the sulfonic acid group over the small methyl ester moiety [20] . This results in a high HLB value, indicating strong water affinity and limited oil solubility [21] . The compound's surface tension reduction capability is expected to be moderate, as the short hydrophobic chain provides limited anchoring at air-water interfaces [22] [18].
Critical micelle concentration (CMC) determinations for acetic acid, sulfo-, 1-methyl ester are not available in the literature. However, theoretical predictions based on the structure suggest a relatively high CMC value due to the small hydrophobic group, which provides insufficient driving force for micelle formation [18] . Studies on structurally related compounds indicate that effective micelle formation requires a minimum hydrophobic chain length of 8-10 carbons [18].
The colloidal properties of acetic acid, sulfo-, 1-methyl ester are characterized by its ability to form hydrogen-bonded aggregates in aqueous solution rather than conventional micelles [18] . The compound's foaming properties are expected to be moderate, with foam stability limited by the small hydrophobic group that cannot effectively stabilize foam films [23] [24].
Table 3.4: Surface Activity and Colloidal Properties of Acetic Acid, Sulfo-, 1-Methyl Ester
| Property | Value/Description | Units | Reference/Source |
|---|---|---|---|
| Surface Tension Reduction | Expected to reduce surface tension | mN/m | Theoretical prediction based on structure |
| Critical Micelle Concentration (CMC) | Not determined (likely high due to small hydrophobic group) | mM | Literature unavailable |
| Hydrophilic-Lipophilic Balance (HLB) | High (hydrophilic molecule) | Dimensionless | Theoretical prediction based on structure |
| Surfactant Classification | Anionic surfactant | Classification | Presence of sulfonic acid group |
| Foaming Properties | Moderate foaming expected | Qualitative | Theoretical prediction |
| Wetting Properties | Good wetting properties expected | Qualitative | Theoretical prediction |
| Emulsification Properties | Limited emulsification due to small hydrophobic group | Qualitative | Theoretical prediction |
| Aggregation Number | Not determined | Number | Literature unavailable |
| Micelle Formation | Possible at high concentrations | Qualitative | Theoretical prediction |
| Interfacial Tension (Oil-Water) | Not determined | mN/m | Literature unavailable |
| Contact Angle on Solid Surfaces | Expected to reduce contact angle | Degrees | Theoretical prediction |
| Krafft Temperature | Not determined | °C | Literature unavailable |